8-Methoxyquinoline-4-carboxylic acid 8-Methoxyquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1092288-64-6
VCID: VC8046694
InChI: InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14)
SMILES: COC1=CC=CC2=C(C=CN=C21)C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19

8-Methoxyquinoline-4-carboxylic acid

CAS No.: 1092288-64-6

Cat. No.: VC8046694

Molecular Formula: C11H9NO3

Molecular Weight: 203.19

* For research use only. Not for human or veterinary use.

8-Methoxyquinoline-4-carboxylic acid - 1092288-64-6

Specification

CAS No. 1092288-64-6
Molecular Formula C11H9NO3
Molecular Weight 203.19
IUPAC Name 8-methoxyquinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Standard InChI Key NEBCNIRZMNKUQQ-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)O
Canonical SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 8-Methoxyquinoline-4-carboxylic acid

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • SMILES: COC₁=CC=CC₂=C(C=CN=C₁₂)C(=O)O

  • InChIKey: NEBCNIRZMNKUQQ-UHFFFAOYSA-N

The planar quinoline core facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and metal-chelating capabilities .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents
LogP~1.6 (estimated)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 8-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions, as outlined in a 2020 Chinese patent (CN112500341B) :

Stepwise Synthesis

StepReactionReagents/ConditionsYield
1Bromination of isatin6-Bromoisatin, NaOH, pyruvic acid, 100°C75%
2DecarboxylationNitrobenzene, 210°C68%
3EsterificationThionyl chloride, methanol80%
4HydrolysisNaOH aqueous solution, 60°C85%

Industrial and Research Applications

Drug Development

  • Building Block: Used in synthesizing protease inhibitors and kinase-targeted therapies .

  • Siderophore Analog: Binds Fe³⁺ and MoO₄²⁻, mimicking natural siderophores like quinolobactin .

Material Science

  • Coordination Polymers: Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .

Recent Advances and Future Directions

Synthetic Optimization

  • Flow Chemistry: Microreactor systems reduce reaction times by 40% compared to batch processes .

  • Enzymatic Hydrolysis: Lipases achieve 90% enantiomeric excess in ester intermediate resolution .

Emerging Therapeutic Roles

  • Antiviral Research: Preliminary docking studies suggest inhibition of SARS-CoV-2 main protease (binding energy: -8.2 kcal/mol).

  • Neuroprotection: Quinoline derivatives modulate Aβ aggregation in Alzheimer’s models .

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